

Application Notes and Protocols: Immunohistochemical Analysis of FGFR3 Signaling Inhibition by TYRA-300

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Compound of Interest		
Compound Name:	TYRA-300	
Cat. No.:	B15575993	Get Quote

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Introduction

Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and apoptosis.[1] Activating mutations in the FGFR3 gene are oncogenic drivers in a variety of cancers, most notably in urothelial carcinoma. **TYRA-300** is an investigational, orally bioavailable, selective inhibitor of FGFR3 designed to offer a targeted therapeutic approach while minimizing off-target toxicities associated with pan-FGFR inhibitors.[2][3][4] These application notes provide detailed protocols for the immunohistochemical (IHC) evaluation of FGFR3 signaling and its modulation by **TYRA-300** in preclinical and clinical research settings.

TYRA-300: A Selective FGFR3 Inhibitor

TYRA-300 was developed through a structure-based approach to be a potent and selective inhibitor of FGFR3, aiming to avoid the toxicities related to the inhibition of FGFR1, FGFR2, and FGFR4.[4] Preclinical studies have demonstrated the efficacy of TYRA-300 in mouse models of FGFR3-driven chondrodysplasia, where it has been shown to increase bone growth. [2][3] Importantly, treatment with TYRA-300 has been shown to reduce the phosphorylation of downstream signaling molecules such as ERK1/2 (pERK), confirming its mechanism of action in modulating the FGFR3 signaling cascade.[2][5]



Quantitative Analysis of TYRA-300 Clinical Trial Data

Interim data from the Phase 1/2 SURF301 trial (NCT05544552) have shown promising antitumor activity and a favorable safety profile for **TYRA-300** in patients with FGFR3-altered metastatic urothelial carcinoma.

Dosage Cohort	Number of Patients	Partial Response (PR) Rate	Disease Control Rate (DCR)
≥ 90 mg once daily	11	54.5% (6 of 11)	100%
90 mg once daily	10	50% (5 of 10)	Not Reported
120 mg once daily	1	100% (1 of 1)	Not Reported

Table 1: Efficacy of TYRA-300 in Patients with FGFR3-altered Metastatic Urothelial Carcinoma.

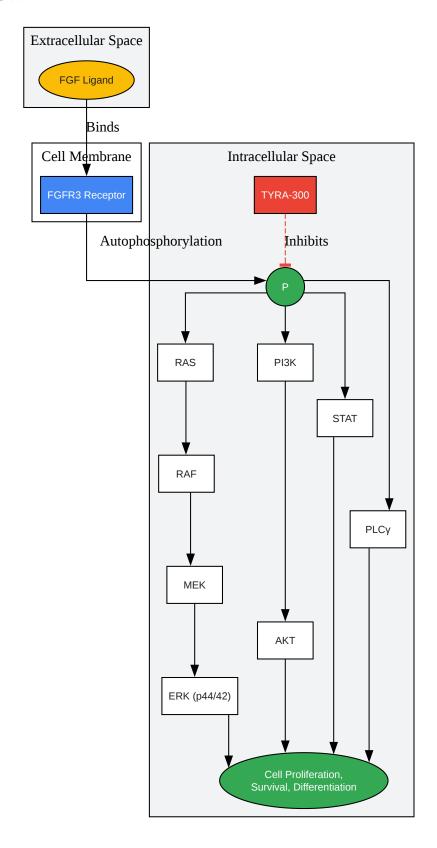
Adverse Event (AE) Grade	Percentage of Patients	Notes
Any Grade Treatment-Related AEs	Not specified	
Grade 3 or higher Treatment- Related AEs	Not specified	
Serious Treatment-Related AEs	10% (4 of 41)	Across all dose levels (10 mg to 120 mg)
Dose-Limiting Toxicities (DLTs)	1 case	Grade 3 diarrhea at the 90 mg dose level
Grade 4 or higher Treatment- Related AEs	0%	

Table 2: Safety Profile of **TYRA-300** in the SURF301 Trial.

Signaling Pathways and Experimental Workflow



FGFR3 Signaling Pathway and TYRA-300's Point of Intervention



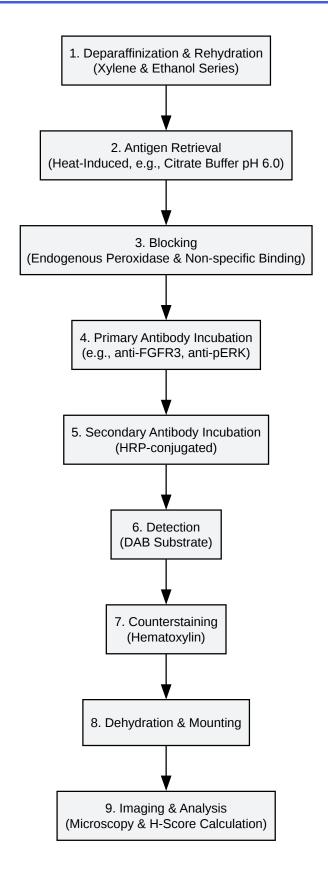


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Caption: FGFR3 signaling pathway and the inhibitory action of TYRA-300.

Immunohistochemistry Experimental Workflow





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Caption: General workflow for immunohistochemical staining.



Experimental Protocols Immunohistochemistry Staining for FGFR3 and pERK in FFPE Tissues

This protocol provides a general guideline for the immunohistochemical detection of total FGFR3 and phosphorylated ERK (pERK) in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific antibodies and tissue types.

Materials:

- FFPE tissue sections (4-5 μm) on charged slides
- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0, or Tris-EDTA, pH 9.0)
- Hydrogen Peroxide (3%)
- Blocking Buffer (e.g., 1% BSA or normal goat serum in PBS)
- Primary antibodies (see Table 3)
- HRP-conjugated secondary antibody
- DAB (3,3'-Diaminobenzidine) substrate kit
- Hematoxylin
- Mounting medium



Parameter	Recommendation
Deparaffinization	Xylene (2 x 5 min), 100% Ethanol (2 x 3 min), 95% Ethanol (1 x 3 min), 70% Ethanol (1 x 3 min), DI water rinse.
Antigen Retrieval	Heat-Induced Epitope Retrieval (HIER) is recommended. Immerse slides in pre-heated Antigen Retrieval Buffer and heat in a pressure cooker, microwave, or water bath (e.g., 95-100°C for 20-30 min). Cool for 20-30 min.
Endogenous Peroxidase Block	Incubate with 3% Hydrogen Peroxide for 10-15 minutes.
Non-specific Binding Block	Incubate with Blocking Buffer for 30-60 minutes at room temperature.
Primary Antibody Incubation	Dilute primary antibody in Blocking Buffer and incubate overnight at 4°C in a humidified chamber.
Secondary Antibody Incubation	Incubate with HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
Detection	Apply DAB substrate and incubate until desired stain intensity develops (monitor under a microscope).
Counterstaining	Immerse in Hematoxylin for 1-2 minutes. "Blue" in running tap water.
Dehydration and Mounting	70% Ethanol (1 min), 95% Ethanol (1 min), 100% Ethanol (2 x 1 min), Xylene (2 x 2 min). Mount with permanent mounting medium.

Table 3: General Immunohistochemistry Protocol Parameters.

Antibody Selection:



Target	Host	Clonality	Recommended Dilution	Supplier (Example)
FGFR3	Rabbit	Polyclonal	1:100 - 1:500	Proteintech (55358-1-AP)
FGFR3	Mouse	Monoclonal	1:50 - 1:200	Santa Cruz (sc- 13121)
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)	Rabbit	Monoclonal	Ready-to-use kit	Cell Signaling Technology (#8110)

Table 4: Example Primary Antibodies for IHC Analysis of FGFR3 Signaling.

IHC Scoring and Interpretation

A semi-quantitative H-score (histological score) can be used for the analysis of IHC staining intensity.

H-Score Calculation:

The H-score is calculated using the following formula: H-Score = $[1 \times (\% \text{ of weakly stained cells})] + [2 \times (\% \text{ of moderately stained cells})] + [3 \times (\% \text{ of strongly stained cells})]$

The final score ranges from 0 to 300.[6][7][8]

Staining Intensity	Score
No staining	0
Weak staining	1+
Moderate staining	2+
Strong staining	3+

Table 5: Staining Intensity Scoring for H-Score Calculation.



A decrease in the H-score for pERK in **TYRA-300** treated samples compared to control samples would indicate target engagement and inhibition of the FGFR3 signaling pathway.

Conclusion

Immunohistochemistry is a powerful tool for evaluating the expression of FGFR3 and the activity of its downstream signaling pathways in response to treatment with inhibitors like **TYRA-300**. The protocols and information provided in these application notes offer a comprehensive guide for researchers to assess the pharmacodynamic effects of **TYRA-300** in both preclinical models and clinical specimens, thereby aiding in the ongoing development of this promising targeted therapy.

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